molecular formula C21H23FN4O3 B2614513 2-(2-Fluorophenoxy)-1-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone CAS No. 1351610-18-8

2-(2-Fluorophenoxy)-1-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone

Cat. No. B2614513
CAS RN: 1351610-18-8
M. Wt: 398.438
InChI Key: UXERPZZYUXNIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenoxy)-1-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23FN4O3 and its molecular weight is 398.438. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenoxy)-1-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)-1-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

The study of the pharmacokinetics and metabolism of related compounds can offer insights into the behavior of 2-(2-Fluorophenoxy)-1-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone in the human body. For instance, the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans were extensively studied. This compound, which shares structural similarities with 2-(2-Fluorophenoxy)-1-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone, undergoes extensive metabolism with principal elimination via the feces, highlighting the importance of understanding metabolic pathways for novel therapeutic agents (Renzulli et al., 2011).

Diagnostic Imaging

The development of diagnostic imaging agents is another area where compounds like 2-(2-Fluorophenoxy)-1-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone could be applied. For example, 18F-MPPF PET, a technique sensitive in the presurgical evaluation of patients with drug-resistant temporal lobe epilepsy, illustrates the potential use of similar compounds in enhancing diagnostic accuracy in neurological conditions (Didelot et al., 2010).

Neurological Research

Research on neurological effects and potential treatments also benefits from the study of compounds with similar structural features. The evaluation of [18F]DASA-23 for non-invasive measurement of aberrantly expressed pyruvate kinase M2 in glioma via PET imaging is a prime example. This study demonstrates the utility of such compounds in identifying biomarkers of cancer metabolism, potentially guiding therapeutic interventions (Patel et al., 2019).

Environmental and Occupational Health

Investigating the effects of exposure to similar compounds on human health is crucial in environmental and occupational health research. For instance, the study on occupational hypersensitivity to isothiazolinone derivatives in a radiology technician points to the importance of understanding how chemical exposure in the workplace can lead to adverse health outcomes, emphasizing the need for safety measures and regulations (Pazzaglia et al., 1996).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3/c22-17-5-1-2-6-18(17)29-15-20(27)26-13-16(14-26)21(28)25-11-9-24(10-12-25)19-7-3-4-8-23-19/h1-8,16H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXERPZZYUXNIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.